molecular formula C19H14N2OS B2885590 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide CAS No. 313662-45-2

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide

Cat. No.: B2885590
CAS No.: 313662-45-2
M. Wt: 318.39
InChI Key: RSVRIQQLGPSFCB-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide belongs to a class of cyclopenta[b]thiophene derivatives designed for anticancer applications. These compounds typically feature a bicyclic thiophene core functionalized with electron-withdrawing groups (e.g., cyano) and amide-linked aromatic substituents.

The design rationale stems from the pharmacophoric requirements of kinase inhibitors, where the thiophene core mimics ATP-binding pockets, and the naphthamide group contributes to hydrophobic interactions with target proteins .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c20-11-16-14-8-4-10-17(14)23-19(16)21-18(22)15-9-3-6-12-5-1-2-7-13(12)15/h1-3,5-7,9H,4,8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVRIQQLGPSFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the chemical characteristics, biological activities, and relevant research findings associated with this compound.

Chemical Characteristics

The compound is characterized by a unique molecular structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight310.42 g/mol
Molecular FormulaC18H18N2OS
LogP (octanol-water partition)4.2414
Polar Surface Area40.467 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study reported its ability to inhibit cell proliferation in various cancer cell lines, suggesting it targets specific pathways involved in tumor growth. The compound's mechanism may involve the modulation of apoptotic pathways and cell cycle regulation.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related pathways. This dual activity positions it as a candidate for further exploration in inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, indicating a potential role in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study examined the effects of this compound on breast cancer cells, revealing a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation.
  • Inflammatory Response Model : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers, highlighting its therapeutic potential in autoimmune conditions.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its utility as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogs in the Cyclopenta[b]thiophene Series

Thiophene-Based Anticancer Agents with Diverse Substituents

Benzothiophene Acrylonitrile Derivatives () :
  • Compounds 31–33 (benzothiophene acrylonitriles) exhibit GI50 values <10–100 nM across 60 cancer cell lines, surpassing P-glycoprotein-mediated resistance .
  • Unlike the target compound, these lack the cyclopenta[b]thiophene core but retain thiophene-mediated kinase inhibition.
Sulfonamide-Linked Thiophene Derivatives () :
  • Compounds 26–29 (e.g., (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)-N-(thiazol-2-yl)benzenesulfonamide) show IC50 values <10 µM against MCF7 .
  • Sulfonamide groups enhance solubility and binding to ATP pockets, contrasting with the naphthamide group’s hydrophobic bulk.

Mechanistic and Pharmacokinetic Insights

  • Tyrosine Kinase Inhibition : The target compound and its analogs (e.g., compounds 7 and 9) are proposed to block ATP-binding sites in tyrosine kinases, mimicking gefitinib and dasatinib .
  • Synthetic Accessibility : The chloroacetamide derivative (–12) is commercially available, suggesting scalable synthesis routes for the target compound .

Structure-Activity Relationship (SAR) Trends

Amide Substituents :

  • Bulky aromatic groups (e.g., naphthamide) enhance hydrophobic interactions with kinase targets but may reduce solubility.
  • Electron-withdrawing substituents (e.g., chloroacetamide) improve electrophilicity, aiding covalent binding to cysteine residues in enzymes .

Core Modifications :

  • The cyclopenta[b]thiophene core’s rigidity likely contributes to higher selectivity compared to flexible benzothiophene analogs .

Q & A

Basic: What are the established synthetic routes for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide?

Methodological Answer:
The compound is typically synthesized via amide coupling reactions involving a cyclopenta[b]thiophene-2-amine derivative and a substituted benzoyl/naphthoyl chloride. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group of the acid precursor (e.g., 1-naphthoic acid) .
  • Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for maintaining reaction homogeneity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 12.5%–33% ethyl acetate) isolates the product, followed by recrystallization for higher purity .

Basic: How is the compound's structure validated post-synthesis?

Methodological Answer:
Validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups (e.g., cyano, amide) and cyclopenta[b]thiophene ring integrity. Aromatic protons in naphthamide appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 286.0576 for C15H11FN2OS) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., cyclopenta[b]thiophene ring planarity) .

Basic: What initial biological activities have been reported for this compound?

Methodological Answer:

  • Antiproliferative Activity : Derivatives exhibit IC50_{50} values of 30.8–38.7 nM against MCF7 breast cancer cells, comparable to tyrosine kinase inhibitors like gefitinib .
  • Mechanistic Insights : Proposed inhibition of ATP-binding sites on tyrosine kinase receptors, validated via surface plasmon resonance (SPR) or fluorescence polarization assays .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer:

  • Catalyst Screening : Test alternatives to EDCI (e.g., HATU) for faster coupling kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 19 hours to <2 hours) while maintaining yield .
  • Solvent-Free Conditions : Explore mechanochemical grinding to minimize solvent waste and improve atom economy .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration, pH) to eliminate variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., kinase inhibition panels) to confirm specificity for tyrosine kinases versus other targets .
  • Structural Validation : Compare crystallographic data of ligand-receptor complexes to confirm binding mode consistency .

Advanced: What computational methods are used to identify biological targets?

Methodological Answer:

  • Molecular Docking : Tools like ArgusLab or AutoDock predict binding to targets (e.g., MurF protein in bacterial ligase pathways). Ligand interactions with residues like isoleucine/valine are prioritized .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates robust target engagement) .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Methodological Answer:

  • Substituent Modulation : Replace the naphthamide group with phenylacetamide or propanamide to study steric/electronic effects on potency .
  • Bioisosteric Replacement : Substitute the cyano group with nitro or sulfonamide to alter solubility/logP .
  • Pharmacophore Mapping : Overlay active/inactive analogs (e.g., using Schrödinger’s Phase) to identify critical H-bond acceptors (e.g., amide oxygen) .

Advanced: How is compound stability assessed under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), or oxidative (H2_2O2_2) conditions, then analyze via HPLC for degradation products .
  • Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., >200°C indicates suitability for high-temperature assays) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under prolonged light exposure to validate storage conditions .

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